4-Isobutyl-[1,4]diazepan-5-one
Overview
Description
4-Isobutyl-[1,4]diazepan-5-one is a chemical compound belonging to the diazepan family It features a seven-membered ring structure with nitrogen atoms at the 1 and 4 positions and a ketone group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-[1,4]diazepan-5-one can be achieved through a one-pot method. This involves the reaction of 2,6-diaryl-piperidin-4-ones with a NaHSO4.Al2O3 heterogeneous catalyst under microwave irradiation in solvent-free conditions . The product is then separated using ethyl acetate and purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method described above could potentially be scaled up for industrial applications, given its efficiency and the reusability of the catalyst.
Chemical Reactions Analysis
Types of Reactions
4-Isobutyl-[1,4]diazepan-5-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.
Scientific Research Applications
4-Isobutyl-[1,4]diazepan-5-one has several promising applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isobutyl-[1,4]diazepan-5-one involves its interaction with specific enzymes, such as MAO and AChE. By inhibiting these enzymes, the compound can modulate various biochemical pathways. For example, inhibition of MAO can affect neurotransmitter levels in the brain, potentially influencing mood and behavior .
Comparison with Similar Compounds
4-Isobutyl-[1,4]diazepan-5-one can be compared with other diazepan derivatives, such as 2,7-diphenyl-1,4-diazepan-5-one . While both compounds share a similar core structure, this compound is unique due to its isobutyl group, which may confer different chemical and biological properties. Other similar compounds include 1,4-diazepan-5-one and its derivatives .
Properties
IUPAC Name |
4-(2-methylpropyl)-1,4-diazepan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)7-11-6-5-10-4-3-9(11)12/h8,10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHWSUSPBYWHAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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